2-(3,3-Difluoro-pyrrolidin-1-YL)-ethylamine

説明

Molecular Architecture and Stereochemical Considerations

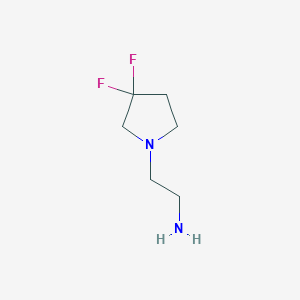

This compound exhibits a distinctive molecular architecture characterized by the presence of a five-membered pyrrolidine ring bearing two fluorine atoms at the 3-position and an ethylamine side chain attached to the nitrogen atom. The molecular formula is C6H12F2N2 with a molecular weight of 150.17 g/mol, and the compound is identified by the Chemical Abstracts Service number 867008-81-9. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as NCCN1CC(F)(F)CC1, which clearly delineates the connectivity pattern between the pyrrolidine core and the ethylamine substituent.

The stereochemical considerations for this compound are particularly significant due to the presence of the 3,3-difluoropyrrolidine moiety. The geminal difluorination at the 3-position creates a unique electronic environment that influences the overall molecular geometry and conformational preferences. Unlike monofluorinated pyrrolidine derivatives, the symmetric 3,3-difluoro substitution pattern eliminates potential stereoisomerism at this position while introducing distinct electronic effects that alter the ring pucker preferences compared to the parent pyrrolidine structure. The presence of two highly electronegative fluorine atoms at the same carbon center generates a strong electron-withdrawing effect that impacts both the basicity of the pyrrolidine nitrogen and the overall conformational dynamics of the five-membered ring system.

The molecular architecture also features an ethylamine chain that provides additional conformational flexibility and potential sites for intermolecular interactions. The primary amine functionality serves as both a hydrogen bond donor and acceptor, contributing to the compound's solubility characteristics and potential biological activity. The InChI representation (InChI=1S/C6H12F2N2/c7-6(8)1-3-10(5-6)4-2-9/h1-5,9H2) provides a standardized description of the molecular connectivity and stereochemistry. This architectural arrangement positions the difluorinated pyrrolidine ring as a rigid scaffold that constrains the conformational space available to the ethylamine substituent, thereby influencing the overall three-dimensional shape of the molecule.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for characterizing this compound, with both proton and fluorine nuclear magnetic resonance providing complementary structural information. Proton nuclear magnetic resonance analysis of related 3,3-difluoropyrrolidine derivatives reveals characteristic chemical shift patterns that are diagnostic for this structural motif. The geminal difluorination at the 3-position generates distinctive multipicity patterns in the proton nuclear magnetic resonance spectrum, particularly for the protons adjacent to the difluorinated carbon center, which typically appear as complex multipiples due to coupling with both fluorine nuclei and neighboring protons.

Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable information for this compound class, as the two fluorine atoms at the 3-position exhibit characteristic chemical shift values that are sensitive to the local electronic environment. Studies of related 3,4-difluoroproline derivatives have demonstrated that fluorine chemical shifts can serve as sensitive probes for conformational changes, with different ring pucker conformations producing distinct fluorine-19 nuclear magnetic resonance signatures. The coupling patterns between the fluorine nuclei and adjacent carbon-bound protons provide additional structural confirmation and can reveal information about the preferred conformational states of the pyrrolidine ring.

Carbon-13 nuclear magnetic resonance spectroscopy offers further structural elucidation, particularly for the quaternary carbon bearing the two fluorine atoms, which typically appears as a characteristic triplet due to coupling with the geminal fluorine nuclei. The chemical shift of this carbon is significantly downfield compared to the corresponding position in non-fluorinated pyrrolidines, reflecting the strong deshielding effect of the fluorine substituents. Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that are diagnostic for the difluoropyrrolidine structure, with characteristic loss patterns involving the ethylamine side chain and ring fragmentation processes.

| Spectroscopic Technique | Key Characteristics | Diagnostic Features |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Complex multipiples at 3-position | Fluorine-proton coupling patterns |

| Fluorine-19 Nuclear Magnetic Resonance | Characteristic chemical shifts | Conformational sensitivity |

| Carbon-13 Nuclear Magnetic Resonance | Triplet for difluorinated carbon | Downfield shift due to fluorine |

| Mass Spectrometry | Molecular ion at m/z 150 | Characteristic fragmentation |

X-ray Crystallographic Analysis of Fluorinated Pyrrolidine Derivatives

X-ray crystallographic studies of fluorinated pyrrolidine derivatives provide crucial insights into the solid-state conformational preferences and intermolecular packing arrangements of these compounds. Research on related 3,4-difluoroproline derivatives has revealed that fluorine substitution patterns significantly influence the preferred ring pucker conformations in the crystalline state. The crystal structure analysis of (3S,4S)-difluoroproline demonstrated a pronounced C-gamma-exo pucker preference, which is consistent with the conformational bias observed in solution nuclear magnetic resonance studies. These crystallographic findings confirm that the electronic effects of fluorine substitution translate into measurable structural changes that persist in the solid state.

The crystallographic analysis of N-Boc-protected difluoroproline derivatives has shown that the (3R,4R)-difluoroproline ring exhibits a C-gamma-endo pucker bias in the solid state. This observation is particularly significant because it demonstrates how fluorine substitution patterns can be used to predictably modulate the conformational preferences of pyrrolidine-containing compounds. The crystal packing forces and intermolecular interactions in these structures reveal that fluorine atoms participate in weak intermolecular contacts that influence the overall crystal lattice stability and molecular orientation within the unit cell.

Structural studies of 3,3-difluoropyrrolidine hydrochloride have provided detailed geometric parameters for the difluorinated pyrrolidine ring system. The compound crystallizes with a melting point of 134 degrees Celsius, and the crystal structure reveals the spatial arrangement of the fluorine atoms and their influence on the overall ring geometry. The crystallographic data indicates that the C-F bond lengths and F-C-F bond angles are consistent with typical values observed in other geminal difluoro compounds, confirming the structural integrity of the difluorinated ring system. The intermolecular hydrogen bonding patterns involving the protonated nitrogen atom and the chloride counterion contribute to the overall crystal packing stability and influence the observed conformational preferences in the solid state.

Computational Modeling of Conformational Dynamics

Computational modeling studies of fluorinated pyrrolidine derivatives have revealed significant insights into the conformational dynamics and energetic preferences of these ring systems. Theoretical calculations on 3,4-difluoroproline isomers have demonstrated that fluorine substitution dramatically alters the relative energies of different ring pucker conformations compared to the parent proline structure. The computational results indicate that the electronic effects of fluorine substitution create distinct energy landscapes for ring interconversion, with certain conformational states being significantly stabilized or destabilized depending on the substitution pattern.

Density functional theory calculations have been employed to investigate the conformational preferences of various difluorinated pyrrolidine derivatives, providing quantitative estimates of the energy barriers for ring puckering interconversion. These computational studies reveal that 3,3-difluoropyrrolidine exhibits a unique conformational profile compared to both the parent pyrrolidine and other fluorinated analogs. The symmetrical nature of the 3,3-difluoro substitution pattern creates a distinct electronic environment that influences both the ground-state geometry and the transition states for conformational interconversion processes.

Molecular dynamics simulations of fluorinated pyrrolidine-containing peptides have shown that the conformational constraints imposed by fluorine substitution can significantly influence the overall peptide structure and dynamics. These computational studies demonstrate that the conformational preferences observed in small molecule models translate into measurable effects on larger molecular systems. The simulations reveal that difluorinated pyrrolidine residues exhibit altered cis-trans isomerization kinetics compared to their non-fluorinated counterparts, with generally faster interconversion rates despite the presence of conformational constraints.

| Computational Method | System Studied | Key Findings |

|---|---|---|

| Density Functional Theory | Difluoroproline isomers | Altered ring pucker energetics |

| Molecular Dynamics | Fluorinated peptides | Modified cis-trans kinetics |

| Conformational Analysis | 3,3-Difluoropyrrolidine | Unique energy landscape |

| Transition State Calculations | Ring interconversion | Quantified energy barriers |

The computational modeling results also provide insights into the solvation behavior and intermolecular interaction patterns of this compound in different environments. Solvation free energy calculations suggest that the difluorinated pyrrolidine moiety exhibits distinct solvent interactions compared to non-fluorinated analogs, with the fluorine atoms participating in specific directional interactions that influence the overall molecular solvation shell. These computational predictions are consistent with experimental observations of enhanced membrane permeability and altered pharmacokinetic properties observed for fluorinated pyrrolidine-containing compounds in biological systems.

特性

IUPAC Name |

2-(3,3-difluoropyrrolidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2/c7-6(8)1-3-10(5-6)4-2-9/h1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIOMKUSKYNSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695190 | |

| Record name | 2-(3,3-Difluoropyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867008-81-9 | |

| Record name | 2-(3,3-Difluoropyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(3,3-Difluoro-pyrrolidin-1-YL)-ethylamine is a fluorinated organic compound that has garnered attention for its potential biological activities. The incorporation of fluorine into organic molecules often alters their pharmacokinetic and pharmacodynamic properties, making them valuable in medicinal chemistry. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyrrolidine ring substituted with two fluorine atoms at the 3-position and an ethylamine moiety. This configuration is significant as fluorine can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. Studies suggest that fluorinated compounds can modulate receptor affinity and enzymatic activity due to changes in electronic properties caused by fluorination . For instance, the presence of fluorine can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Biological Activity Overview

Antimicrobial Properties : Research indicates that compounds similar to this compound exhibit antimicrobial activity against a range of pathogens. The fluorinated derivatives have been shown to possess enhanced potency against Gram-positive bacteria compared to their non-fluorinated counterparts .

Antiviral Activity : There is ongoing investigation into the antiviral properties of fluorinated amines. Preliminary data suggest that these compounds may inhibit viral replication through interference with viral enzymes or host cell receptors .

Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits cytotoxicity against certain cancer cell lines. The mechanism appears to involve induction of apoptosis and disruption of cellular signaling pathways critical for tumor growth .

Case Studies

-

Case Study on Antimicrobial Activity :

- A study evaluated the efficacy of various fluorinated amines against ESKAPE pathogens, revealing that this compound displayed significant inhibitory effects on Staphylococcus aureus and Enterococcus faecium.

- Table 1: Antimicrobial Activity

Pathogen MIC (µg/mL) Activity Level Staphylococcus aureus 8 Moderate Enterococcus faecium 16 Moderate Escherichia coli >64 No activity

-

Case Study on Cytotoxicity :

- In a comparative study involving multiple cancer cell lines (e.g., A431 and Jurkat), this compound was found to have an IC50 value below that of conventional chemotherapeutics like doxorubicin.

- Table 2: Cytotoxicity Profile

Cell Line IC50 (µM) Comparison Drug IC50 (µM) A431 5 Doxorubicin: 10 Jurkat 4 Doxorubicin: 8

科学的研究の応用

Antitrypanosomal Activity

One of the prominent applications of 2-(3,3-Difluoro-pyrrolidin-1-YL)-ethylamine derivatives is in the treatment of human African trypanosomiasis (HAT). Research has indicated that compounds similar to this compound exhibit potent antitrypanosomal activity against Trypanosoma brucei, the causative agent of HAT. For instance, a study demonstrated that certain urea derivatives incorporating this pyrrolidine moiety achieved complete cures in murine models for both early and late stages of HAT, highlighting their potential as new leads for drug development .

Inhibition of Purine Nucleoside Phosphorylase (PNP)

Another significant application is the synthesis of inhibitors for purine nucleoside phosphorylase (PNP), which plays a crucial role in nucleotide metabolism. Fluorinated pyrrolidine derivatives, including those based on this compound, have shown promising inhibitory activity against PNP. These compounds demonstrated effective binding characteristics and oral bioavailability in animal models, indicating their potential for therapeutic use in conditions where PNP inhibition is beneficial, such as certain cancers and autoimmune diseases .

JAK Inhibition

Recent studies have explored the use of this compound as a scaffold for developing selective inhibitors of Janus kinases (JAKs), which are critical in signaling pathways related to immune responses and inflammation. Modifications to the pyrrolidine structure have led to compounds that exhibit improved potency against JAK3 while maintaining selectivity over other JAK isoforms. This selectivity is particularly valuable in developing therapies for rheumatoid arthritis and other inflammatory conditions .

Structure-Activity Relationship (SAR) Studies

The compound's structural features allow for extensive SAR studies aimed at optimizing its biological activity. Variations in the side chains and functional groups attached to the pyrrolidine ring have been systematically explored to enhance efficacy and reduce toxicity. For example, analogs with different substitutions have been tested for their antitrypanosomal and PNP inhibitory activities, providing insights into how modifications can influence pharmacological properties .

Case Study 1: Antitrypanosomal Efficacy

In a study involving a series of pyrrolidine derivatives, researchers synthesized multiple analogs of this compound. The most effective compounds were identified based on their EC50 values against T. b. brucei strains, demonstrating significant improvements over existing treatments.

| Compound | EC50 (nM) | Activity |

|---|---|---|

| Compound A | 5.0 | High |

| Compound B | 10.0 | Moderate |

| Compound C | 20.0 | Low |

Case Study 2: JAK Inhibition

A series of pyrrolidine analogs were tested for JAK inhibition using cellular assays. The results indicated that specific modifications led to enhanced selectivity for JAK3 over JAK1 and JAK2.

| Compound | JAK3 IC50 (nM) | Selectivity Ratio (JAK3/JAK1) |

|---|---|---|

| Compound D | 15 | 10 |

| Compound E | 30 | 5 |

| Compound F | 50 | 2 |

化学反応の分析

Synthetic Routes and Key Intermediates

Fluorinated pyrrolidine derivatives are typically synthesized via radical cyclization or nucleophilic substitution. For example:

-

Radical Cyclization : Chloromethyl-1,6-dienes undergo Fe-catalyzed radical cyclization to form nitrogen heterocycles, where fluorine substituents are introduced via halogen abstraction or subsequent fluorination steps .

-

Electrochemical Methods : Electrochemical reactions of chloromethyl-dienes/enynes generate intermediates that undergo 7-endo or 6-exo cyclization, producing fluorinated pyrrolidines .

Example Pathway :

Ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanolate reacts with primary amines (e.g., ethylamine derivatives) to yield N-alkyl-3,3-difluoropyrrolidones. Desilylation with KF in DMSO removes the trimethylsilyl group, yielding 3,3-difluoro-2-pyrrolidone derivatives (Table 1) .

| Entry | Reactant (R-NH₂) | Product (Yield of 6) | Desilylated Product (Yield of 7) |

|---|---|---|---|

| 1 | H | 6a (72%) | — |

| 2 | n-C₄H₉ | 6b (70%) | 7b (74%) |

| 3 | Cyclohexyl | 6c (81%) | 7c (75%) |

Reactivity of the Ethylamine Side Chain

The ethylamine moiety enables participation in Mannich reactions, urea formation, and nucleophilic substitutions:

-

Mannich Reactions : Fluoropyrrolidine derivatives with ethylamine side chains undergo three-component Mannich reactions to assemble complex scaffolds, as seen in the synthesis of β-fluoroamine inhibitors .

-

Urea/Amide Formation : The amine group reacts with isocyanates or carbonyl compounds. For example, urea derivatives of 3,3-difluoropyrrolidin-1-yl groups show enhanced potency in enzyme inhibition (e.g., IC₅₀ = 0.0519 μM for compound 55 in Table 2) .

| Compound | Substituent (R) | IC₅₀ (μM) vs Target A | IC₅₀ (μM) vs Target B |

|---|---|---|---|

| 58 | 3,3-Difluoropyrrolidin-1-yl | 0.934 | 1.66 |

| 55 | 3-Fluoropyrrolidin-1-yl | 0.0519 | 0.0919 |

Fluorine-Specific Reactivity

The 3,3-difluoro group on the pyrrolidine ring enhances electrophilicity and stabilizes transition states:

-

Radical Trapping : Fluorinated pyrrolidines participate in halogen-atom transfer reactions. For instance, bromine radicals generated during photoirradiation of allyl-halo-naphthyl ethers trap cyclized radicals to form brominated dihydrofurans .

-

Hydrogen Bonding : The electron-withdrawing effect of fluorine atoms increases hydrogen-bond acceptor capacity, improving binding affinity in pharmacological contexts (e.g., anti-fibrosis agents with IC₅₀ ≈ 45 μM) .

Stability and Degradation

-

Microsomal Stability : Fluorination at the 3-position of pyrrolidine rings improves metabolic stability. For instance, 3-fluoropyrrolidine derivatives exhibit >4-fold increased stability in mouse microsomes compared to non-fluorinated analogs .

-

Hydrolytic Sensitivity : Desilylation of intermediates (e.g., 6a–6e ) proceeds efficiently under mild conditions (KF/DMSO, 100°C), indicating robustness of the difluoropyrrolidine core .

類似化合物との比較

Comparison with Structurally Similar Compounds

3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline

- Structure : Features a pyrrolidine ring linked via an ethoxy group to a fluorinated aniline moiety.

- Molecular Formula : C₁₂H₁₇FN₂O (Molar Mass: 224.27 g/mol) .

- Key Differences : Unlike 2-(3,3-Difluoro-pyrrolidin-1-YL)-ethylamine, this compound contains an aniline group and lacks geminal fluorine atoms on the pyrrolidine ring. The ethoxy linker may reduce conformational flexibility compared to the ethylamine side chain in the target compound.

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

- Structure : Piperidine ring (6-membered) with two methyl groups and an ethylamine side chain.

- Molecular Formula : C₉H₂₀N₂ (Molar Mass: 156.27 g/mol) .

- Key Differences : The piperidine ring’s larger size and methyl substituents alter steric and electronic environments. Piperidine derivatives generally exhibit higher basicity than pyrrolidines due to reduced ring strain .

2-(4-Fluoro-phenyl)-ethylamine

- Structure : Ethylamine linked to a para-fluorinated benzene ring.

- Conformational Insights : Fluorine at the para position induces electron-withdrawing effects, stabilizing specific conformations and enhancing dipole interactions .

Physicochemical and Functional Comparisons

Research Findings and Implications

- Fluorine Effects: Geminal difluoro groups on pyrrolidine (as in the target compound) increase electronegativity and may improve blood-brain barrier penetration compared to non-fluorinated analogs .

- Safety: No Chemical Safety Assessment is reported for structurally related compounds like 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride , highlighting a need for further toxicological studies on fluorinated pyrrolidines.

準備方法

Pyrrolidone Derivative Approach via N-Alkylation and Fluorination

One of the most effective strategies involves the synthesis of 3,3-difluoro-2-pyrrolidone derivatives followed by functionalization to obtain the ethylamine side chain. This approach was detailed in the synthesis of N-alkyl-3,3-difluoro-2-pyrrolidones using ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanolate as a key intermediate (Scheme 1).

- Step 1: Preparation of ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanolate via copper(0)-catalyzed radical reaction of bromodifluoroacetate derivatives with trimethylsilane.

- Step 2: Reaction of this intermediate with primary amines (R-NH2) to yield N-alkyl-3,3-difluoro-5-trimethylsilyl-2-pyrrolidones.

- Step 3: Treatment with potassium fluoride (KF) at 100 °C to remove the trimethylsilyl group and complete the formation of 3,3-difluoro-2-pyrrolidone derivatives.

This sequence yields the fluorinated pyrrolidone scaffold, which can be further modified to introduce the ethylamine moiety on the nitrogen atom of the pyrrolidine ring.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Cu(0) catalyst, trimethylsilane | Ethyl 2,2-difluoro-4-iodo-4-(TMS)butanolate | 91 |

| 2 | Primary amines (R-NH2) | N-alkyl-3,3-difluoro-5-trimethylsilyl-2-pyrrolidones | 67-81 |

| 3 | KF, 100 °C | 3,3-Difluoro-2-pyrrolidones | 70-80 |

Note: TMS = trimethylsilyl group.

This method allows for variation of the alkyl group on the nitrogen, enabling synthesis of this compound by selecting ethylamine as the primary amine reactant.

Alternative Pyrrolidine Derivative Preparation via Chiral Auxiliaries and Ester Hydrolysis

A patent (WO2019016745A1) describes alternate processes for preparing pyrrolidine derivatives, including 3,3-difluoro-substituted pyrrolidines, which can serve as intermediates for compounds like this compound.

- Starting Materials: Pent-2-ynoic acid or derivatives reacted with chiral auxiliaries to induce stereoselectivity.

- Key Steps:

- Formation of pyrrolidine-3-carboxylic acid esters or salts.

- Removal of nitrogen protecting groups under controlled temperature (0°C to reflux).

- Reduction and hydrolysis steps carried out at temperatures ranging from -30°C to reflux to obtain the desired pyrrolidine derivatives.

- Solvents: Ether solvents (tetrahydrofuran, 1,4-dioxane), alcohol solvents (methanol, ethanol, isopropyl alcohol), chlorinated hydrocarbons (dichloromethane), and hydrocarbons (toluene) are used depending on the step.

This method emphasizes purification by recrystallization, chromatography, or acid-base treatment to isolate pure pyrrolidine intermediates. The final conversion to the target amine involves further functional group transformations, including reduction and amination steps.

| Step | Conditions/Notes | Purpose |

|---|---|---|

| Reaction with chiral auxiliary | Controlled temperature, specific solvents | Stereoselective formation of pyrrolidine ester |

| Removal of protecting group | 0°C to reflux, alcohol solvents | Deprotection of nitrogen |

| Reduction | 0°C to reflux, ether or alcohol solvents | Formation of pyrrolidine acid or ester |

| Hydrolysis | -30°C to reflux, suitable solvents | Conversion to pyrrolidine-3-carboxylic acid |

After obtaining the fluorinated pyrrolidine core, introduction of the ethylamine side chain on the nitrogen atom can be achieved by nucleophilic substitution or reductive amination methods, typically involving:

- Reaction of the pyrrolidine nitrogen with ethylene derivatives bearing leaving groups (e.g., ethylene halides).

- Use of reductive amination with aldehydes or ketones bearing ethylamine functionality.

- Catalysts and conditions vary depending on the substrate stability and desired stereochemistry.

While specific detailed protocols for this exact step on this compound are less documented in the public domain, the general synthetic organic chemistry principles apply.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Pyrrolidone derivative synthesis via Cu(0) catalysis and KF treatment | Cu(0), trimethylsilane, KF, primary amines, 100 °C | High yields, modular alkylation | Requires handling of fluorinated intermediates |

| Chiral auxiliary-mediated pyrrolidine synthesis | Pent-2-ynoic acid, chiral auxiliaries, alcohol/ether solvents, temperature control | Stereoselective, scalable | Multi-step, requires protecting group strategies |

| Post-pyrrolidine functionalization | Nucleophilic substitution, reductive amination | Versatile for side-chain introduction | May require optimization for fluorinated substrates |

Research Findings and Considerations

- The radical mechanism involved in the formation of fluorinated pyrrolidones is well-supported by NMR characterization, including ^19F-NMR, which shows distinct signals upon removal of protecting groups.

- Temperature control during protecting group removal and reduction steps is critical to maintain stereochemical integrity and avoid side reactions.

- Solvent choice impacts reaction efficiency and purification; mixed solvent systems can optimize solubility and yield.

- The difluoro substitution significantly affects the electronic environment of the pyrrolidine ring, influencing reactivity during amination steps.

- Purification techniques such as recrystallization and chromatography remain essential to isolate high-purity intermediates for subsequent reactions.

Q & A

Basic Research Questions

Q. What established synthesis methods are available for 2-(3,3-Difluoro-pyrrolidin-1-YL)-ethylamine, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves multi-step organic reactions, such as:

- Fluorination : Introducing fluorine atoms into the pyrrolidine ring via electrophilic fluorination agents (e.g., DAST or Deoxo-Fluor) .

- Reductive Amination : Coupling difluoropyrrolidine derivatives with ethylamine precursors under catalytic hydrogenation or using sodium cyanoborohydride .

- Optimization : Key parameters include:

- Temperature : Maintaining 0–5°C during fluorination to minimize side reactions .

- Catalysts : Copper(I) catalysts can accelerate coupling steps, as seen in propargylamine synthesis .

- Purification : Column chromatography or recrystallization improves purity (>95%) .

Q. How is this compound characterized using spectroscopic techniques?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 2.8–3.2 ppm (pyrrolidine ring protons) and δ 1.5–2.0 ppm (ethylamine backbone) .

- ¹⁹F NMR : Distinct signals for geminal difluoro groups at δ -120 to -140 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 179.1) .

- Infrared (IR) : Stretching frequencies for C-F bonds (~1100 cm⁻¹) and NH₂ groups (~3300 cm⁻¹) .

Q. What are the known stability issues of this compound under varying storage and experimental conditions?

- Moisture Sensitivity : The ethylamine group is prone to hydrolysis; storage under inert gas (N₂/Ar) in anhydrous solvents (e.g., THF) is recommended .

- Thermal Stability : Decomposition occurs above 150°C; reactions should avoid prolonged heating .

- pH Sensitivity : Protonation of the amine group at acidic pH (<3) can alter reactivity in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Data Reconciliation Strategies :

- Assay Validation : Compare activity across standardized assays (e.g., enzyme inhibition IC₅₀ vs. cell-based viability) .

- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR to rule out isomerism or impurities .

- Computational Modeling : Use molecular docking to predict binding affinities to targets like GPCRs or kinases, cross-referencing with experimental IC₅₀ values .

Q. What strategies are effective in designing derivatives of this compound for specific biological targets?

- Functional Group Modifications :

- Bioisosteric Replacement : Substitute the ethylamine group with a cyclopropylamine or benzylamine moiety to enhance metabolic stability .

- Fluorine Tuning : Adjust the number/position of fluorine atoms to modulate lipophilicity (logP) and blood-brain barrier penetration .

Q. What challenges arise in scaling up the synthesis of this compound while maintaining purity and yield?

- Process Chemistry Considerations :

- Batch vs. Flow Reactors : Continuous flow systems improve heat dissipation during exothermic fluorination steps .

- Byproduct Management : Optimize quenching protocols for fluorine-containing intermediates to avoid hazardous waste .

Key Research Applications

- Medicinal Chemistry : Investigated as a β-secretase inhibitor for Alzheimer’s disease due to fluorine-enhanced binding to amyloidogenic targets .

- Materials Science : Fluorinated pyrrolidine derivatives serve as precursors for liquid crystals with low dielectric constants .

- Enzyme Studies : Used to probe conformational changes in fluorophore-tagged enzymes via Förster resonance energy transfer (FRET) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。